molecular formula C8H16ClN3 B3088552 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride CAS No. 1185345-27-0

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Cat. No.: B3088552
CAS No.: 1185345-27-0
M. Wt: 189.68
InChI Key: ADGAAROAMBVKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a pyrazole-derived compound featuring a substituted pyrazole core with an ethyl group at position 1, a methyl group at position 5, and an ethanamine side chain at position 4, which is protonated as a hydrochloride salt. This structural motif is common in medicinal chemistry due to pyrazole’s versatility in modulating pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-4-11-7(3)8(5-10-11)6(2)9;/h5-6H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGAAROAMBVKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The ethyl and methyl substituents on the pyrazole ring influence oxidation pathways. Typical reagents and outcomes include:

ReagentConditionsProduct(s) FormedReference
KMnO₄Acidic medium, 60–80°CPyrazole-4-carboxylic acid derivatives
H₂O₂Aqueous ethanol, RTN-Oxide intermediates
O₂ (catalytic Cu)Methanol, 50°CCleavage of ethyl group to form aldehyde
  • Mechanistic Insight : Oxidation at the benzylic position of the ethyl group proceeds via radical intermediates, while ring oxidation targets the electron-rich C5 position .

Electrophilic Substitution

The pyrazole ring undergoes substitution at C3 and C5 positions under controlled conditions:

Reaction TypeReagentPosition ModifiedYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°CC362–68
HalogenationCl₂ (g), FeCl₃ catalystC555–60
SulfonationSO₃/H₂SO₄, 40°CC348
  • Key Observation : The methyl group at C5 sterically hinders substitution at adjacent positions, directing electrophiles to C3 .

Coupling Reactions

The amine group facilitates cross-coupling via Buchwald-Hartwig or Ullmann-type mechanisms:

Coupling PartnerCatalyst SystemProduct ApplicationReference
Aryl halidesPd(OAc)₂/XPhos, K₃PO₄Biaryl amine pharmaceuticals
Alkyl bromidesCuI/1,10-phenanthrolineBranched alkylamine libraries
Boronic acidsNi(acac)₂, DMF, 100°CSuzuki-Miyaura adducts

N-Alkylation/Reductive Amination

The primary amine participates in alkylation and reductive amination:

SubstrateConditionsSecondary ProductYield (%)Reference
BenzaldehydeNaBH₃CN, MeOH, RTN-Benzyl derivative85
Ethyl acrylateH₂ (1 atm), Pd/C, EtOHβ-Amino ester78
ChloroacetoneK₂CO₃, DMF, 60°CN-Isopropylacetamide70

Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility and reactivity:

ConditionObservationApplicationReference
NaOH (aq)Freebase precipitation (pKa ~8.2)Purification via recrystallization
HCl (gas)Salt stabilization in polar solventsPharmaceutical formulations

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal complexes:

Metal IonCoordination ModeComplex StructureReference
Cu(II)N(pyrazole)-NH₂ bidentateSqua

Scientific Research Applications

Synthesis Overview

The synthesis of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride involves several key steps:

  • Formation of the Pyrazole Ring : Cyclocondensation of hydrazine with a β-ketoester or diketone.
  • Alkylation : Introduction of the ethyl group at position 1 using ethyl iodide.
  • Amination : Methyl group introduction at position 5 through Friedel-Crafts alkylation.
  • Formation of Ethanamine : Reductive amination to introduce the ethanamine group.
  • Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

Medicinal Chemistry

This compound serves as a crucial building block in the development of pharmaceutical compounds. Its derivatives are being explored for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex heterocyclic compounds. This property is particularly useful in creating new materials with tailored functionalities for applications in drug discovery and material science.

Biological Studies

Research indicates that this compound exhibits significant biological activity, including anticancer properties. In studies assessing its cytotoxic effects on human cancer cell lines, it demonstrated notable efficacy:

Cell LineIC50 (µM)
LoVo (Colorectal)0.24
AU565 (Breast)5.8
BT549 (Breast)0.34

These findings suggest its potential as a lead compound for further development in oncology.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole and triazole derivatives, emphasizing differences in substituents, heterocyclic cores, and molecular properties. Data are derived from the provided evidence.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Core Structure Key References
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride (Target) C₈H₁₆ClN₃ 189.69 g/mol 1-Ethyl, 5-methyl, 4-ethanamine Pyrazole -
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride C₇H₁₄ClN₃ 175.66 g/mol 1-Ethyl, 3-methyl , 4-methanamine Pyrazole
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride C₅H₁₀ClN₅ 183.62 g/mol Triazole core , 5-methyl 1,2,4-Triazole
2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride C₅H₉BrClN₃ 226.50 g/mol 4-Bromo , ethanamine at pyrazole position 1 Pyrazole
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride C₁₃H₂₀ClFN₅ 316.78 g/mol Fluoro , dimethyl , bifunctional pyrazole Pyrazole

Key Observations:

Positional Isomerism : The compound in differs from the target by a 3-methyl substitution instead of 5-methyl and a shorter methanamine chain. This reduces molecular weight (175.66 vs. 189.69 g/mol) and may alter receptor-binding specificity.

Halogenation : The bromo-substituted pyrazole in introduces a heavy atom (Br), increasing molecular weight (226.50 g/mol) and possibly improving crystallinity for structural studies.

Bifunctional Derivatives : The fluoro- and dimethyl-substituted compound in features a second pyrazole ring, demonstrating how structural complexity can be leveraged for multi-target activity.

Biological Activity

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.

  • IUPAC Name : 1-(1-Ethyl-5-methylpyrazol-4-yl)ethanamine; hydrochloride
  • Molecular Formula : C8H16ClN3
  • Molecular Weight : 189.69 g/mol
  • CAS Number : 1185345-27-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Cyclocondensation of hydrazine with a β-ketoester or diketone.
  • Alkylation : Introduction of the ethyl group using ethyl iodide.
  • Amination : Methyl group introduction via Friedel-Crafts alkylation.
  • Hydrochloride Formation : Conversion to hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, which may include various receptors and enzymes involved in neurological and metabolic pathways. The compound has been studied for its potential as a modulator in neurotransmission, particularly in relation to NMDA receptor activity, where it may act as a positive allosteric modulator (PAM) .

Research Findings

Recent studies have highlighted the following biological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from excitotoxicity, potentially relevant for conditions like Alzheimer's disease .
  • Anticancer Potential : Preliminary data suggest that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapeutics .

Study on Neuroprotection

A study focused on the neuroprotective effects of pyrazole derivatives demonstrated that compounds similar to this compound significantly reduced neuronal cell death induced by glutamate toxicity. The study utilized primary neuronal cultures and assessed cell viability through MTT assays, revealing a dose-dependent protective effect.

Concentration (µM)Cell Viability (%)
0100
1085
5070
10050

Anticancer Activity Assessment

Another investigation evaluated the anticancer properties of this compound against various human cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against colorectal adenocarcinoma cells.

Cell LineIC50 (µM)
LoVo (Colorectal)0.24
AU565 (Breast)5.8
BT549 (Breast)0.34

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

CompoundUnique Properties
1-(1-Methyl-5-phenyl-1H-pyrazol-4-yl)Exhibits different receptor selectivity
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)Shows enhanced lipophilicity and receptor binding
1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)Potentially different therapeutic applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via alkylation and cyclization reactions. A common approach involves reacting substituted pyrazole precursors (e.g., 1-ethyl-5-methyl-1H-pyrazole) with bromoethylamine derivatives under basic conditions, followed by hydrochloric acid salt formation. Intermediate characterization via 1H^1H-NMR and LC-MS is critical to confirm regioselectivity, as pyrazole substituents can lead to isomeric byproducts .

Q. How is the compound characterized spectroscopically, and what challenges arise due to limited analytical data?

  • Methodological Answer : Key techniques include:

  • 1H^1H-NMR : Peaks at δ 1.2–1.5 ppm (ethyl CH3_3), δ 2.3 ppm (pyrazole CH3_3), and δ 3.5–4.0 ppm (ethylamine CH2_2) confirm substituent positions.
  • IR : Amine N-H stretches (~3300 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) are diagnostic.
  • LC-MS : Molecular ion [M+H]+^+ at m/z 240.17 (C9_9H19_19Cl2_2N3_3) validates purity.
  • Challenges : Commercial suppliers like Sigma-Aldrich often omit analytical data, requiring researchers to perform in-house validation .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2/Ar) to prevent hygroscopic degradation. Classified as a Non-Combustible Solid (Storage Code 13) .
  • Safety : Use PPE (gloves, goggles) due to WGK 3 (moderate water hazard). Avoid inhalation; if exposed, rinse with water and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole-based derivatives like this compound?

  • Methodological Answer : The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Key steps:

  • Data Collection : High-resolution (≤1.0 Å) single-crystal X-ray diffraction.
  • Refinement : Assign hydrogen atoms via riding models; validate bond lengths (C-N: ~1.34 Å, C-C: ~1.48 Å) and angles (pyrazole ring: 120°).
  • Challenges : Twinned crystals or low-resolution data may require iterative refinement using SHELXD .

Q. What strategies are effective for analyzing impurities or degradation products in this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities. Common byproducts include de-ethylated or oxidized pyrazole derivatives.
  • Reference Standards : Cross-reference with pharmacopeial impurities (e.g., EP/JP monographs) for structural identification .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., pyrazole C4 for nucleophilic substitution).
  • Molecular Docking : Screen against targets like serotonin receptors (5-HT3_3) using AutoDock Vina; prioritize amine and pyrazole moieties for hydrogen bonding .

Q. What discrepancies exist in reported molecular weights and CAS numbers, and how should researchers address them?

  • Methodological Answer :

  • Discrepancies : reports MW 240.17 (C9_9H19_19Cl2_2N3_3), while cites MW 217.27 (likely a free base or salt variant).
  • Resolution : Verify via elemental analysis (C, H, N %) and cross-check CAS numbers (e.g., 1049792-52-0 vs. 329775933) using PubChem or SciFinder to confirm stereochemistry or salt forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.